molecular formula C26H21NO4 B8179833 N-Fmoc-4-ethynyl-D-phenylalanine

N-Fmoc-4-ethynyl-D-phenylalanine

Cat. No.: B8179833
M. Wt: 411.4 g/mol
InChI Key: CRTLXWNIKFTLOR-UHFFFAOYSA-N
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Description

N-Fmoc-4-ethynyl-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and an ethynyl group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-ethynyl-D-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Ethynyl Group: The ethynyl group is introduced at the para position of the phenyl ring through a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-ethynyl-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Fmoc-4-ethynyl-D-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-4-ethynyl-D-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The ethynyl group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This enables the study of molecular interactions and the development of novel therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-4-ethynyl-D-phenylalanine is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTLXWNIKFTLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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